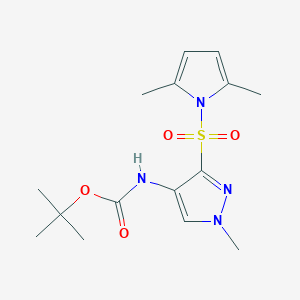

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate: is a complex organic compound that features a combination of pyrrole and pyrazole rings. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrrole and pyrazole intermediates. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalyst like iron (III) chloride . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. The pyrrole and pyrazole rings are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Researchers are investigating its potential as a lead compound for developing new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (3-(1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-4-yl)carbamate

- tert-Butyl (3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-4-yl)carbamate

Uniqueness

What sets tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate apart from similar compounds is the presence of the sulfonyl group, which can significantly alter its chemical reactivity and biological activity. This functional group allows for additional interactions with molecular targets, potentially enhancing its therapeutic effects .

Biological Activity

tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily arises from its interaction with various biological targets. The sulfonyl group and the pyrazole moiety are known to influence the compound's interaction with enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a similar pyrazole framework have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) . The mechanism often involves the depolarization of bacterial membranes, leading to cell death.

Anticancer Potential

Studies have demonstrated that compounds containing a pyrazole ring can inhibit cancer cell proliferation. For example, related pyrazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, such as A549 (lung cancer) and MDA-MB-468 (breast cancer), showing promising results with IC50 values in the micromolar range .

Table 1: Summary of Biological Activities

Case Studies

In one notable study, researchers synthesized several derivatives of pyrazole-based compounds and evaluated their antimicrobial activity against drug-resistant strains. The results indicated that these compounds had a high selectivity index over mammalian cells, suggesting a favorable safety profile for potential therapeutic use .

Another study focused on the anticancer properties of related compounds, where a series of pyrazole derivatives were tested for their ability to inhibit cell growth in vitro. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Properties

IUPAC Name |

tert-butyl N-[3-(2,5-dimethylpyrrol-1-yl)sulfonyl-1-methylpyrazol-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c1-10-7-8-11(2)19(10)24(21,22)13-12(9-18(6)17-13)16-14(20)23-15(3,4)5/h7-9H,1-6H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONMHSXTCXDFCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1S(=O)(=O)C2=NN(C=C2NC(=O)OC(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.